molecular formula C14H10Cl2O2 B6403083 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261986-14-4

2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6403083
CAS RN: 1261986-14-4
M. Wt: 281.1 g/mol
InChI Key: YRCHWJSZPQTDFP-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% (2C4MPA) is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of two chlorine atoms, two methyl groups, and a phenyl group. 2C4MPA is a crystalline solid with a melting point of 149°C and a boiling point of 277°C. It is soluble in water and polar organic solvents such as ethanol and methanol.

Mechanism of Action

2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% acts as an acylating agent in organic synthesis. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters. The reaction is catalyzed by an acid, such as sulfuric acid, and is reversible.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also stable and has a high boiling point, which makes it suitable for use in high-temperature reactions. However, 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% is a strong acylating agent and can react with a variety of nucleophiles, which can make it difficult to control the reaction.

Future Directions

The future of 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% in scientific research is promising. It has potential applications in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. It could also be used in the synthesis of polymers, catalysts, and other materials. In addition, 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% could be used in the development of new analytical methods and as a catalyst in organic synthesis. Finally, 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% could be used to investigate the mechanism of action of various organic compounds.

Synthesis Methods

2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized in a variety of ways. The most common method is the Friedel-Crafts acylation of benzene with 2-chloro-4-methylbenzoic acid chloride in the presence of anhydrous aluminum chloride. The reaction produces 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% as a white crystalline solid.

Scientific Research Applications

2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, 2-Chloro-4-(2-chloro-4-methylphenyl)benzoic acid, 95% is used as a reagent in analytical chemistry and as a catalyst in organic synthesis.

properties

IUPAC Name

2-chloro-4-(2-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(12(15)6-8)9-3-5-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHWJSZPQTDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690248
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-14-4
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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